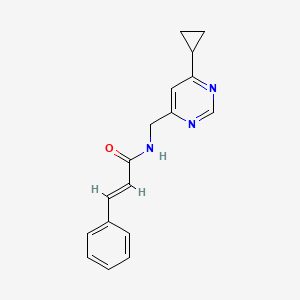

![molecular formula C11H18ClN3O B2859939 2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride CAS No. 1779125-98-2](/img/structure/B2859939.png)

2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride (2-CPMT) is a cyclopropylmethyl triazaspirodecane derivative that has been widely studied for its potential applications in synthetic organic chemistry, drug discovery, and other areas of scientific research. It is a white crystalline solid that is soluble in water and ethanol, and has a molecular weight of 263.77 g/mol. 2-CPMT has been found to be a useful synthetic intermediate in the synthesis of compounds with various biological activities, such as antifungal and antiviral agents, and has been studied for its potential uses in drug discovery and development, as well as in other areas of scientific research.

Scientific Research Applications

Antimicrobial Activities

Some derivatives of triazaspiro[4.5]decane have been synthesized and evaluated for their antimicrobial activities. These compounds showed significant activity against several strains of microbes, indicating their potential use in developing new antimicrobial agents (Dalloul et al., 2017).

Anticancer and Antidiabetic Applications

A study developed a novel series of spirothiazolidines analogs, showing significant anticancer activities against human breast carcinoma and human liver carcinoma cell lines. Additionally, some compounds demonstrated high therapeutic indices as inhibitors of alpha-amylase and alpha-glucosidase, suggesting potential antidiabetic applications (Flefel et al., 2019).

Detoxification Applications

Research on N-halamine-coated cotton, utilizing triazaspiro[4.5]decane derivatives, showed that these compounds could be used for antimicrobial and detoxification applications. The chlorinated cotton swatches were effective in oxidizing chemical mustard simulant to less toxic derivatives, highlighting a novel approach to chemical detoxification (Ren et al., 2009).

Synthetic Methodology and Chemical Properties

Several studies focus on the synthesis of triazaspiro[4.5]decane derivatives and their chemical properties. For example, ultrasound-assisted synthesis methods have been developed for constructing triazaspiro[4.5]decane urea derivatives, showcasing advances in synthetic chemistry that are more environmentally friendly and efficient (Velupula et al., 2021).

Crystal Structure and Molecular Mechanics

Research involving the synthesis and X-ray structure analysis of spiro-fused compounds related to triazaspiro[4.5]decane highlights the importance of understanding the molecular structure for potential drug design and other scientific applications (Holzer et al., 2003).

properties

IUPAC Name |

2-cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.ClH/c1-14-9(8-2-3-8)13-11(10(14)15)4-6-12-7-5-11;/h8,12H,2-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWMQQXULYRUFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2(C1=O)CCNCC2)C3CC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-3-methyl-1,3,8-triazaspiro[4.5]dec-1-en-4-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

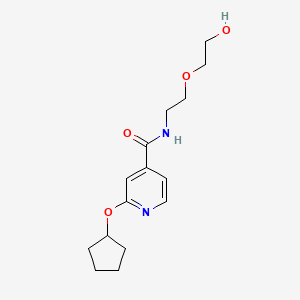

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[3-(difluoromethyl)-1-methylpyrazol-4-yl]methanone](/img/structure/B2859857.png)

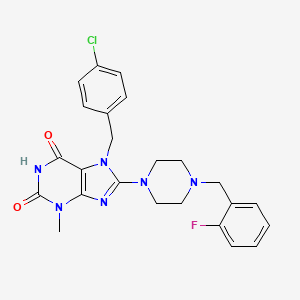

![ethyl 2-(1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2859860.png)

![2-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2859861.png)

![N-(6-oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanesulfonamide](/img/structure/B2859864.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)furan-3-carboxamide](/img/structure/B2859866.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-methylphenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2859870.png)

![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2859871.png)

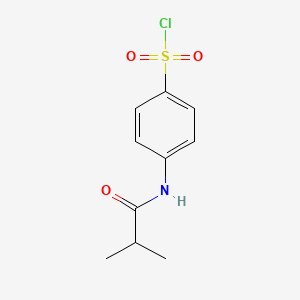

![3-{[(5-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B2859874.png)

![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2859879.png)